Potency Ranking: 6-AzaUMP vs. Other Nucleotide Inhibitors of Plasmodium falciparum ODCase
In a direct head-to-head comparison of several nucleoside 5'-monophosphate analogues for inhibition of Plasmodium falciparum orotidine 5'-monophosphate decarboxylase (PfODCase), 6-azauridine 5'-monophosphate (AzaUMP) exhibited a Ki of 12 ± 3 nM. This positions AzaUMP as a highly potent inhibitor, though it is less potent than pyrazofurin 5'-monophosphate (Ki = 3.6 ± 0.7 nM) and xanthosine 5'-monophosphate (XMP, Ki = 4.4 ± 0.7 nM), but significantly more potent than allopurinol-3-riboside 5'-monophosphate (Ki = 240 ± 20 nM) [1].
| Evidence Dimension | Inhibition constant (Ki) for PfODCase |
|---|---|
| Target Compound Data | 6-Azauridine 5'-monophosphate (AzaUMP): Ki = 12 ± 3 nM |
| Comparator Or Baseline | Pyrazofurin 5'-monophosphate: Ki = 3.6 ± 0.7 nM; Xanthosine 5'-monophosphate: Ki = 4.4 ± 0.7 nM; Allopurinol-3-riboside 5'-monophosphate: Ki = 240 ± 20 nM |
| Quantified Difference | AzaUMP is ~3.3-fold less potent than pyrazofurin 5'-monophosphate and 20-fold more potent than allopurinol-3-riboside 5'-monophosphate. |
| Conditions | Purified recombinant PfODCase enzyme assay; Michaelis-Menten kinetics with OMP substrate (Km = 350 ± 60 nM). |
Why This Matters
This direct comparison quantifies the precise inhibitory potency of 6-Azuridine's active metabolite against a validated target, allowing researchers to select the appropriate inhibitor strength for experimental design and avoid misinterpretation of off-target effects.
- [1] Langley DB, et al. Structure and inhibition of orotidine 5'-monophosphate decarboxylase from Plasmodium falciparum. Biochemistry. 2008;47(12):3842-54. View Source
